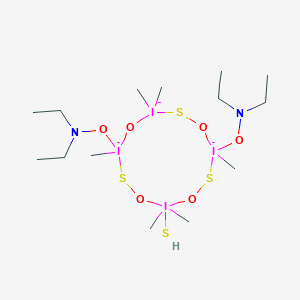
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane is a unique organosilicon compound characterized by its cyclic structure and the presence of diethylaminoxy groups. This compound is part of the larger family of cyclotetrasiloxanes, which are known for their applications in various fields due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane typically involves the reaction of hexamethylcyclotetrasiloxane with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler siloxane derivatives.
Substitution: The diethylaminoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized siloxanes.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s stability and reactivity make it useful in the development of biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of silicone-based materials, which are valued for their durability and flexibility.
Wirkmechanismus
The mechanism by which 1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane exerts its effects involves the interaction of its diethylaminoxy groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved in these processes are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Bis(dimethylamino)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane
- 1,5-Bis(diethylamino)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane
- 1,5-Bis(dipropylamino)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane
Uniqueness
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane is unique due to the presence of diethylaminoxy groups, which impart distinct chemical properties compared to other similar compounds. These properties include enhanced reactivity and stability, making it particularly useful in various applications.
Eigenschaften
CAS-Nummer |
72259-78-0 |
|---|---|
Molekularformel |
C14H39I4N2O6S4-3 |
Molekulargewicht |
967.4 g/mol |
InChI |
InChI=1S/C14H39I4N2O6S4/c1-11-19(12-2)22-16(7)21-15(5,6)28-24-17(8,23-20(13-3)14-4)30-26-18(9,10,27)25-29-16/h27H,11-14H2,1-10H3/q-3 |
InChI-Schlüssel |
KDUXLTFFYWKVHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)O[I-]1(OS[I-](O[I-](SOI(OS1)(C)(C)S)(C)ON(CC)CC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



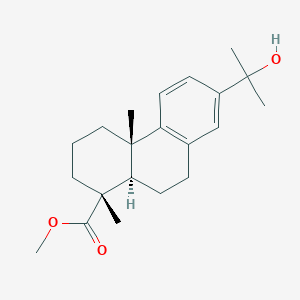
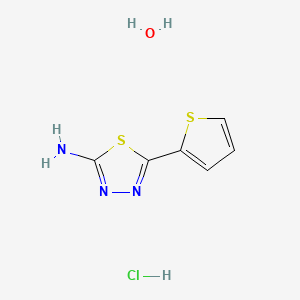
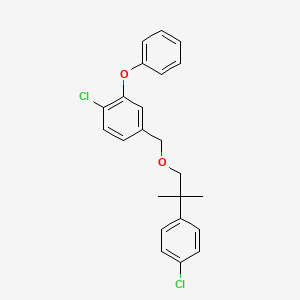
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
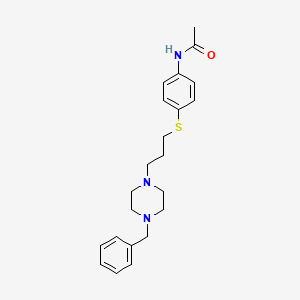
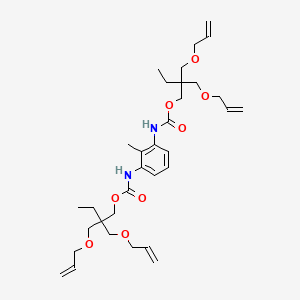
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
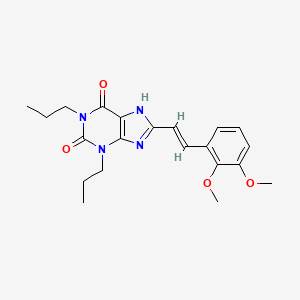
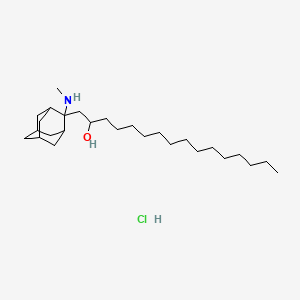

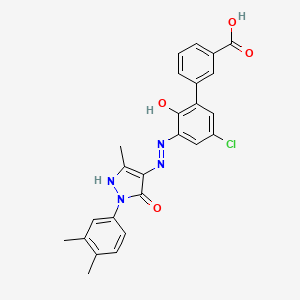

![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
